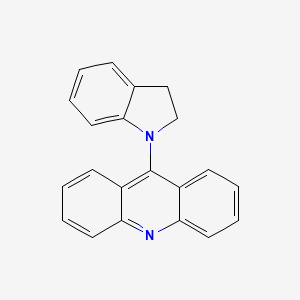
(R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate is a chemical compound that belongs to the class of sulfonate esters. These compounds are known for their reactivity and are often used in organic synthesis and various industrial applications. The presence of the methylsulfonyl group in its structure makes it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate typically involves the reaction of ®-3-(1-hydroxyethyl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted phenyl derivatives.
Oxidation: The major products are sulfone derivatives.
Reduction: The major products are sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules, such as proteins, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate involves the reactivity of the methanesulfonate group. This group can undergo nucleophilic substitution reactions, where it is replaced by a nucleophile. The compound can also participate in oxidation and reduction reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(1-hydroxyethyl)phenyl methanesulfonate: This compound is similar in structure but lacks the methylsulfonyl group.
®-3-(1-((ethylsulfonyl)oxy)ethyl)phenyl methanesulfonate: This compound has an ethylsulfonyl group instead of a methylsulfonyl group.
®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl ethylsulfonate: This compound has an ethylsulfonate group instead of a methanesulfonate group.
Uniqueness
The presence of the methylsulfonyl group in ®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate makes it more reactive in nucleophilic substitution reactions compared to its analogs. This increased reactivity can be advantageous in certain synthetic applications, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H14O6S2 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
[3-[(1R)-1-methylsulfonyloxyethyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C10H14O6S2/c1-8(15-17(2,11)12)9-5-4-6-10(7-9)16-18(3,13)14/h4-8H,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
WAPZHQZXWPVDMP-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC=C1)OS(=O)(=O)C)OS(=O)(=O)C |
Kanonische SMILES |
CC(C1=CC(=CC=C1)OS(=O)(=O)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



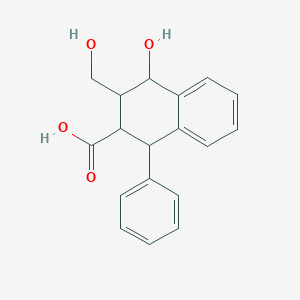

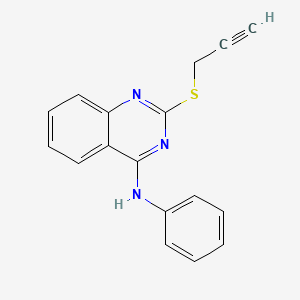

![4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline](/img/structure/B11834027.png)

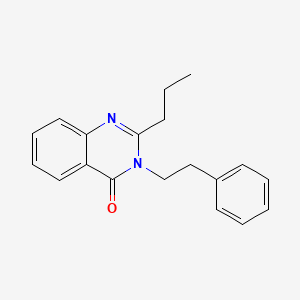

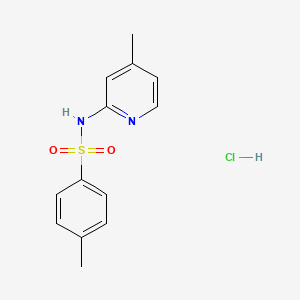
![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)


